2-fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoic acid
Description
Molecular Formula and Constitutional Analysis
2-Fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoic acid (CAS 2138370-38-2) is a heterocyclic aromatic compound characterized by a benzoic acid backbone substituted with a 3-methylpyrazole moiety and a fluorine atom. Its molecular formula is C₁₁H₉FN₂O₂ , with a molecular weight of 220.20 g/mol .
Key structural features include :
- Benzoic acid core : A benzene ring with a carboxylic acid group at position 5.
- Pyrazole substituent : A pyrazole ring attached to the benzene at position 4, featuring a methyl group at position 3.
- Fluorine substitution : A fluorine atom at position 2 of the benzene ring.
Table 1: Constitutional Data
The compound’s constitution is validated through SMILES notation , which specifies connectivity: the carboxylic acid group (C(=O)O) is bonded to the benzene ring at position 5, while the pyrazole ring (C2=CNN=C2C) is attached at position 4.
Properties
IUPAC Name |
2-fluoro-5-(5-methyl-1H-pyrazol-4-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-6-9(5-13-14-6)7-2-3-10(12)8(4-7)11(15)16/h2-5H,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHYYNIVGJPIDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C2=CC(=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138370-38-2 | |
| Record name | 2-fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
This method leverages palladium-catalyzed coupling between a boronic acid and a halogenated benzoic acid:
Reaction Scheme:
$$ \text{2-Fluoro-5-bromobenzoic acid} + \text{3-Methyl-1H-pyrazol-4-ylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Base}} \text{Target Compound} $$
Conditions:
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
- Base: Sodium carbonate (2 equiv)
- Solvent: Dioxane/Water (4:1)
- Temperature: 80–90°C, 12–24 hours.
Yield Optimization:
Amide Coupling Strategies
For intermediates requiring late-stage introduction of the pyrazole group, peptide coupling reagents are employed:
Example Protocol:
- Activate 2-fluoro-5-carboxybenzoic acid as a mixed anhydride using isobutyl chloroformate.
- React with 3-methyl-1H-pyrazol-4-amine in tetrahydrofuran (THF) at 0°C.
- Quench with aqueous HCl and extract with dichloromethane.
Key Reagents:
- HBTU (O-Benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate): Enhances coupling efficiency in polar aprotic solvents like acetonitrile.
- DIPEA (Diisopropylethylamine): Maintains basic conditions (pH 8–9) to deprotonate the amine nucleophile.
Yield: 65–72% after silica gel chromatography.
Cyclization Approaches
Hydrazine-Mediated Pyrazole Formation
This one-pot method constructs the pyrazole ring directly on the benzoic acid backbone:
Reaction Steps:
- Condense 2-fluoro-5-acetylbenzoic acid with dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone.
- Treat with hydrazine hydrate in ethanol under reflux (4–6 hours).
- Acidify with HCl to precipitate the product.
Mechanistic Insight:
The enaminone intermediate ($$ \text{RC(O)C(NR}2\text{)=CH}2 $$) undergoes cyclization with hydrazine, followed by aromatization to yield the pyrazole ring.
Advantages:
- Avoids pre-synthesis of sensitive boronic acids.
- Scalable to multigram quantities with minimal purification.
Industrial-Scale Process Considerations
Catalytic System Optimization
Crystallization and Polymorphism Control
- Anti-Solvent Addition: Gradual introduction of heptane into ethyl acetate solutions yields monoclinic crystals (melting point: 215–217°C).
- Thermal Stability: Differential scanning calorimetry (DSC) confirms no phase transitions below 200°C, ensuring formulation stability.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Suzuki Coupling | 70–75 | 95–98 | High | Moderate (Pd cost) |
| Amide Coupling | 65–72 | 90–95 | Medium | Low |
| Hydrazine Cyclization | 80–85 | 98–99 | High | High |
Key Takeaways:
- Cyclization offers superior yield and purity but requires stringent temperature control.
- Suzuki coupling is preferred for introducing diverse pyrazole analogs.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (Fluorine Replacement)
The fluorine atom at the 2-position of the benzoic acid moiety undergoes nucleophilic substitution under specific conditions. Key reagents and outcomes include:
Mechanistic Insight : The electron-withdrawing carboxylic acid group activates the aromatic ring, facilitating substitution at the ortho position relative to fluorine.
Carboxylic Acid Derivatives: Esterification and Amidation
The carboxylic acid group participates in classical acid-derived reactions:
Esterification
-
Reagents : Alcohols (e.g., methanol, ethanol) with acid catalysts (H₂SO₄ or HCl).
-
Product : Corresponding esters (e.g., methyl 2-fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoate).
-
Conditions : Reflux for 4–6 hours; yields 70–85%.
Amidation
-
Reagents : Thionyl chloride (SOCl₂) followed by amines (e.g., aniline, methylamine).
-
Product : Substituted amides (e.g., 2-fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzamide).
-
Conditions : Room temperature for 12 hours; yields 50–65%.
Pyrazole Ring Functionalization
The 3-methyl-1H-pyrazole ring undergoes regioselective modifications:
Alkylation
-
Reagents : Alkyl halides (e.g., methyl iodide) in the presence of base (K₂CO₃).
-
Product : N-Alkylated pyrazole derivatives.
Cyclocondensation
-
Example : Reaction with hydrazine hydrate forms pyrazolo-pyrimidine hybrids.
Cross-Coupling Reactions
The pyrazole and benzoic acid moieties enable participation in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
-
Reagents : Aryl boronic acids, Pd(PPh₃)₄, Na₂CO₃.
-
Product : Biaryl derivatives (e.g., 2-fluoro-5-(3-methyl-1H-pyrazol-4-yl)biphenyl-4-carboxylic acid).
-
Conditions : Dioxane/water, 80°C for 12 hours; yields 60–80% .
Oxidation
-
Reagents : KMnO₄ in acidic medium.
-
Product : 2-Fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzene-1,4-dicarboxylic acid (Yield: ~40%).
Reduction
-
Reagents : LiAlH₄ in anhydrous ether.
-
Product : 2-Fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzyl alcohol (Yield: 55%).
Spectroscopic Characterization of Reaction Products
Key data from synthesized derivatives (selected examples):
Reaction Optimization and Green Chemistry
Recent advances emphasize sustainable methods:
Scientific Research Applications
Antimicrobial Properties
Studies have indicated that pyrazole derivatives exhibit significant antimicrobial activities. For instance, 2-fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoic acid has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | Minimum Inhibitory Concentration (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | TBD |
| Related Pyrazole Derivative | 0.5 | MRSA |
Anticancer Activity
The anticancer potential of this compound has also been explored. Pyrazole derivatives have demonstrated antiproliferative effects against several cancer cell lines, including breast and liver cancers.
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| MDA-MB-231 | 0.08 - 12.07 | Pyrazole Derivative |
| HepG2 | TBD | This compound |
The incorporation of the pyrazole moiety at the 5-position of the benzoic acid scaffold enhances biological activity, as evidenced by structure-activity relationship studies.
Anti-inflammatory Effects
Compounds containing the pyrazole ring have been reported to possess anti-inflammatory properties. They can inhibit pro-inflammatory pathways, making them candidates for developing anti-inflammatory drugs.
Applications in Medicinal Chemistry
2-Fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoic acid serves as a valuable building block in medicinal chemistry for synthesizing pharmaceuticals targeting specific enzymes or receptors. Its unique structural characteristics allow for modifications that can lead to compounds with enhanced efficacy and selectivity.
Case Studies
- Malaria Treatment: In recent studies focused on antimalarial compounds, derivatives similar to this compound demonstrated significant activity against Plasmodium falciparum, achieving effective concentrations as low as 0.064 μM.
- Drug Resistance: Research has highlighted the effectiveness of pyrazole derivatives against drug-resistant bacterial strains, indicating their potential role in addressing microbial resistance issues.
Mechanism of Action
The mechanism of action of 2-fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the pyrazole ring can contribute to its overall pharmacophore.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole Substitutions
5-Fluoro-2-(1H-Pyrazol-1-yl)Benzoic Acid
This compound (C₁₀H₇FN₂O₂) shares the benzoic acid backbone and pyrazole ring but differs in substitution patterns. The pyrazole is attached at the 2-position of the benzene ring, and the fluorine resides at the 5-position. In , this analogue was used in decarboxylative alkylation reactions to synthesize meta-alkylated products (e.g., methyl 2-[2-fluoro-5-(1H-pyrazol-1-yl)phenyl]hexanoate), highlighting its utility in C–C bond-forming reactions. The positional isomerism between this compound and the target molecule may lead to divergent reactivities in synthetic applications .
2-[1-(5-Chloro-2-Methoxyphenyl)-5-Methyl-1H-Pyrazol-4-yl]Benzoic Acid Derivatives
describes pyrazole-containing benzoic acid derivatives with additional substituents, such as chlorine and methoxy groups. For example, 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles exhibit enhanced biological activity due to the chloro and methoxy groups, which increase lipophilicity and electronic effects. Comparatively, the target compound’s simpler structure (lacking these substituents) may reduce steric hindrance, favoring its use as a synthetic intermediate .
Fluorinated Benzoic Acid Derivatives
2-Fluoro-5-(Trifluoromethyl)Benzoic Acid
This derivative (C₈H₄F₄O₂) replaces the pyrazole group with a trifluoromethyl (-CF₃) substituent (). The -CF₃ group significantly enhances lipophilicity and metabolic stability, making it a preferred intermediate in drug design.
2-Chloro-4-(5-{[1-(3-Chlorophenyl)-3-Methyl-5-Oxo-1,5-Dihydro-4H-Pyrazol-4-Ylidene]Methyl}-2-Furyl)Benzoic Acid
With a molecular weight of 441.26 g/mol (C₂₂H₁₄Cl₂N₂O₄), this compound () demonstrates the impact of fused heterocycles on molecular complexity. In contrast, the target compound’s simpler structure offers synthetic accessibility .
Physicochemical and Toxicological Properties
Solubility and Acidity
Fluorine and pyrazole substituents influence the acidity of the benzoic acid group. The electron-withdrawing fluorine atom increases acidity (lower pKa) compared to non-fluorinated analogues. Pyrazole’s nitrogen atoms may engage in intramolecular hydrogen bonding, further modulating solubility. highlights that substituents like -COOH and -CF₃ affect distribution coefficients (log P), which correlate with membrane permeability. The target compound’s log P is likely intermediate between highly polar (e.g., acetic acid) and lipophilic (e.g., trifluoromethyl derivatives) benzoic acids .
Toxicity Predictions
Quantitative structure-toxicity relationship (QSTR) models for benzoic acids () suggest that molecular connectivity indices (0JA, 1JA) correlate with oral LD₅₀ in mice. However, specific data for this compound are lacking, necessitating further study .
Data Table: Key Comparative Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Applications |
|---|---|---|---|---|
| 2-Fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoic acid | C₁₁H₉FN₂O₂ | 220.06 | Fluorine, 3-methylpyrazole | Pharmaceutical intermediate |
| 5-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid | C₁₀H₇FN₂O₂ | 206.18 | Fluorine, pyrazole (2-position) | C–C bond-forming reactions |
| 2-Fluoro-5-(trifluoromethyl)benzoic acid | C₈H₄F₄O₂ | 208.11 | Fluorine, trifluoromethyl | Drug design intermediate |
| 2-Chloro-4-(5-{[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic acid | C₂₂H₁₄Cl₂N₂O₄ | 441.26 | Chlorine, fused pyrazole-furan | Chromophore/bioactive agent |
Biological Activity
2-Fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoic acid is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.
Chemical Structure
Molecular Formula: C11H9FN2O2
SMILES: CC1=C(C=NN1)C2=CC(=C(C=C2)F)C(=O)O
InChIKey: BZHYYNIVGJPIDB-UHFFFAOYSA-N
The structure features a benzoic acid moiety substituted with a fluorine atom and a pyrazole ring, which contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to 2-fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoic acid have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related compounds were as low as 0.5 µg/mL, indicating strong antibacterial activity .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 2-Fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoic acid | TBD | TBD |
| Related Pyrazole Derivative | 0.5 | MRSA |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been widely studied. Compounds featuring the 1H-pyrazole scaffold have demonstrated significant antiproliferative effects against various cancer cell lines, including breast and liver cancers. For example, studies indicated that certain pyrazole derivatives inhibited the growth of MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells with IC50 values ranging from low micromolar to sub-micromolar concentrations .
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| MDA-MB-231 | 0.08 - 12.07 | Pyrazole Derivative |
| HepG2 | TBD | 2-Fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoic acid |
Anti-inflammatory Activity
Research has also indicated that compounds containing the pyrazole moiety exhibit anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. Specifically, studies have shown that certain derivatives can modulate signaling pathways involved in inflammation .
Study on Antimicrobial Efficacy
A study published in Molecules reported on the synthesis and antimicrobial evaluation of several pyrazole derivatives. Among them, one derivative exhibited potent activity against S. aureus biofilms with an MBEC value as low as 1 µg/mL. This suggests that the structural features of pyrazoles significantly enhance their antibacterial properties .
Anticancer Mechanism Exploration
In a study focused on anticancer activities, researchers synthesized various pyrazole derivatives and evaluated their effects on cell cycle progression and apoptosis in cancer cells. The findings revealed that specific substitutions on the pyrazole ring could lead to enhanced antiproliferative activity through mechanisms involving cell cycle arrest at the G2/M phase .
Q & A
Q. What are the common synthetic routes for preparing 2-fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoic acid in academic research?
- Methodological Answer : The synthesis typically involves multi-step processes:
Cyclization of substituted benzoic acid hydrazides : Use phosphorous oxychloride (POCl₃) at elevated temperatures (120°C) to cyclize intermediates like benzoic acid hydrazides into pyrazole-containing scaffolds .
Precursor functionalization : Start with halogenated benzoic acids (e.g., 2-chloro-4-fluoro derivatives) and introduce pyrazole rings via nucleophilic substitution or coupling reactions .
Protection/deprotection strategies : Protect reactive carboxyl groups during pyrazole ring formation to avoid side reactions .
Q. How is the purity and structural integrity of 2-fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoic acid verified in laboratory settings?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Assess purity (>95%) using reverse-phase chromatography.
- NMR/IR : Confirm functional groups (e.g., carboxylic acid at ~1680 cm⁻¹ in IR) and pyrazole ring protons (δ 6.5–7.5 ppm in ¹H NMR) .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 250.2).
- Structural Confirmation : X-ray crystallography resolves bond angles and hydrogen-bonding patterns .
- Key References :
Q. What are the key considerations for handling and storing 2-fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoic acid to ensure stability?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .
- Safety Protocols : Use gloveboxes for air-sensitive steps and wear PPE (gloves, goggles) due to potential toxicity .
- Key References :
Advanced Research Questions
Q. How can researchers address challenges in isolating reactive intermediates during synthesis?
- Methodological Answer :
- Low-Temperature Techniques : Quench reactions at –78°C (dry ice/acetone baths) to stabilize intermediates like acyl hydrazides .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress without isolation .
- Protective Groups : Employ tert-butyl or benzyl esters to shield the carboxylic acid during pyrazole ring formation .
- Key References :
Q. What strategies are effective for resolving contradictory spectral data in structural characterization?
- Methodological Answer :
- X-Ray Diffraction : Resolve ambiguities in NMR/IR by determining crystal structures (e.g., confirming hydrogen-bonding motifs between pyrazole N-H and carboxyl groups) .
- Advanced NMR : Use 2D techniques (COSY, NOESY) to assign overlapping proton signals in aromatic regions .
- Computational Modeling : Compare experimental data with DFT-optimized geometries to validate tautomeric forms .
- Key References :
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent Introduction : Modify the pyrazole’s 3-methyl group (e.g., replace with trifluoromethyl or ethyl groups) to assess steric/electronic effects .
- Bioisosteric Replacement : Substitute the benzoic acid moiety with sulfonamide or tetrazole groups to enhance bioavailability .
- Biological Assays : Cross-test derivatives in standardized antimicrobial or enzyme inhibition assays to correlate structural changes with activity .
- Key References :
Q. What methodological approaches are recommended for contradictory biological activity data?
- Methodological Answer :
- Assay Standardization : Replicate studies under controlled conditions (e.g., pH, temperature) to minimize variability .
- Impurity Analysis : Use LC-MS to identify byproducts (e.g., hydrolyzed carboxylates) that may skew results .
- Comparative Studies : Benchmark against structurally related compounds (e.g., 2-chloro-4-fluoro analogs) to isolate substituent-specific effects .
- Key References :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
